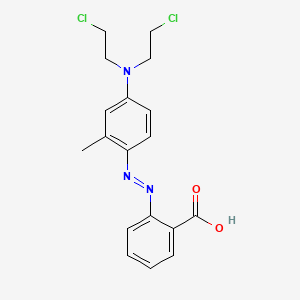

Azo-mustard

Description

Structure

3D Structure

Properties

CAS No. |

4213-40-5 |

|---|---|

Molecular Formula |

C18H19Cl2N3O2 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H19Cl2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |

InChI Key |

JRQFCUCILBFUNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

4213-40-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI 3-26381; AI-3-26381; AI3-26381; |

Origin of Product |

United States |

Foundational & Exploratory

Azo-mustard chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Azo-Mustards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-mustards are a class of bifunctional compounds that merge the structural features of azo dyes with the cytotoxic capabilities of nitrogen mustards. This unique combination offers the potential for developing targeted chemotherapeutic agents. The core concept revolves around an azo linkage (-N=N-) which can be selectively cleaved under specific physiological conditions, such as the hypoxic environment characteristic of solid tumors, to release a highly reactive nitrogen mustard cytotoxin. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of azo-mustards.

Chemical Structure and Properties

The fundamental structure of an azo-mustard consists of an aromatic system containing an azo group, to which a nitrogen mustard moiety, typically a bis(2-chloroethyl)amino group, is attached.

General Structure:

Where Ar and Ar' represent aryl groups. The nature and substitution of these aromatic rings significantly influence the compound's chemical and biological properties, including its reduction potential, solubility, and receptor affinity.

Key Structural Components:

-

Azo Group (-N=N-): This chromophoric group is responsible for the color of the compounds. More importantly, it acts as a bioreductive trigger. The azo bond is relatively stable under normal physiological conditions but can be cleaved by azoreductase enzymes, which are often overexpressed in the hypoxic microenvironment of tumors.[1]

-

Nitrogen Mustard Group (-(CH₂CH₂)₂NCl₂): This is the cytotoxic effector of the molecule. It is a potent alkylating agent responsible for inducing cell death.[2][3][4] The reactivity of the mustard is generally masked or attenuated when part of the larger this compound prodrug.

Physicochemical Properties:

Quantitative data on the physicochemical properties of specific this compound compounds are not extensively consolidated in publicly available literature. However, general properties can be inferred from the two core moieties.

| Property | General Characteristic | Reference |

| Appearance | Typically colored crystalline solids, with the color depending on the specific aromatic structure. | [5] |

| Solubility | Generally, they exhibit low solubility in water but are soluble in organic solvents. Solubility can be modified by introducing polar functional groups onto the aromatic rings. | [6][7] |

| Reactivity | The mustard moiety is highly reactive upon activation. The azo bond is susceptible to chemical and enzymatic reduction. | [1][8] |

| Photoisomerization | Azo compounds can undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength, a property that can be exploited for photodynamic therapy applications. | [5] |

Mechanism of Action: Bioreductive Activation and DNA Alkylation

The primary mechanism of action for azo-mustards is a two-step process: bioreductive activation followed by DNA alkylation.

-

Bioreductive Activation: In hypoxic environments, azoreductases cleave the azo bond, breaking the molecule into two aromatic amine fragments. One of these fragments is the highly cytotoxic nitrogen mustard.

-

DNA Alkylation: Once released, the nitrogen mustard becomes active. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) ion.[2] This cation is then susceptible to nucleophilic attack by DNA, primarily at the N7 position of guanine (B1146940) bases.[3][4][9] The process can be repeated with the second chloroethyl arm, leading to the formation of DNA monoadducts, intrastrand cross-links, or, most critically for cytotoxicity, interstrand cross-links (ICLs).[2][9] These ICLs prevent DNA replication and transcription, ultimately triggering cellular apoptosis.[2][10]

Synthesis of Azo-Mustards

The synthesis of azo dyes is a well-established chemical process that can be adapted for azo-mustards.[11] The most common method involves two primary steps: diazotization and azo coupling.

-

Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a highly reactive intermediate.

-

Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. In the synthesis of azo-mustards, this coupling agent would be an aromatic molecule bearing the nitrogen mustard functional group.

Experimental Protocols

Synthesis of a Generic this compound

This is a generalized protocol and must be adapted for specific reactants and safety considerations.

-

Diazotization: Dissolve the starting aromatic amine (1 equivalent) in a solution of 3M HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Coupling Reaction: In a separate flask, dissolve the aromatic mustard coupling agent (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetic acid). Cool this solution to 0-5 °C.

-

Formation: Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring. Maintain the temperature below 10 °C. An azo dye should precipitate.

-

Isolation: Allow the reaction to stir for 2-3 hours as it slowly warms to room temperature. Collect the precipitate by vacuum filtration, wash with cold water and a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure this compound. Characterize using techniques like NMR, IR spectroscopy, and mass spectrometry.

In Vitro DNA Alkylation Assay

This protocol uses in vitro transcription to detect DNA alkylation sites.[12]

-

DNA Preparation: Use a linearized plasmid vector with a known promoter region (e.g., a pBR322 derivative).[12]

-

Alkylation Reaction: Incubate the DNA fragment with the this compound compound at a specified concentration (e.g., 200 µM) for a set time (e.g., 1.5 hours) at 37 °C.[12] If the compound requires reductive activation, include an appropriate reducing agent or enzyme system.

-

In Vitro Transcription: Initiate transcription using a synchronized in vitro transcription assay with RNA polymerase. Add ribonucleotides to allow elongation.

-

Analysis: Analyze the transcription products using denaturing polyacrylamide gel electrophoresis. Alkylation of the DNA template strand will cause the RNA polymerase to stall, resulting in truncated RNA transcripts. The length of these transcripts can be used to map the specific sites of DNA alkylation. The intensity of the "stalled" bands correlates with the extent of alkylation.[12]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[13][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, L1210) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 1 µM to 100 µM) and a vehicle control. If studying bioreductive activation, incubate a parallel set of plates under hypoxic conditions.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data that would be sought for a novel this compound compound. Actual data is highly compound-specific.

| Parameter | Example Value | Method/Assay | Significance | Reference |

| IC₅₀ (Normoxic) | 50 µM | MTT Assay on cancer cell line | Measures baseline cytotoxicity under normal oxygen conditions. | [15] |

| IC₅₀ (Hypoxic) | 5 µM | MTT Assay on cancer cell line under hypoxic (e.g., 1% O₂) conditions | Measures cytotoxicity after bioreductive activation; a lower value indicates successful targeting. | [15] |

| DNA Interstrand Cross-links | 15% of total adducts | In vitro transcription blockage or comet assay with cross-linking agent detection | Quantifies the formation of the most cytotoxic DNA lesion. | [12][16] |

| Maximum Absorption Wavelength (λmax) | 450 nm | UV-Vis Spectroscopy | Characterizes the chromophoric properties of the azo bond. | [17] |

| Synthesis Yield | 65% | Gravimetric analysis post-purification | Indicates the efficiency of the synthetic protocol. | [18] |

Conclusion

Azo-mustards represent a promising class of bioreductive prodrugs that leverage the unique tumor microenvironment for targeted activation. Their design is based on the well-understood principles of azo dye chemistry and nitrogen mustard cytotoxicity. The successful development of these compounds relies on a multi-faceted approach involving rational chemical synthesis, detailed mechanistic studies of DNA interaction, and robust in vitro and in vivo evaluation of their selective toxicity. The protocols and data frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of molecules.

References

- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Azo dye - Wikipedia [en.wikipedia.org]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. In vitro transcription analysis of DNA alkylation by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wildlife-biodiversity.com [wildlife-biodiversity.com]

- 15. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tartrazine - Wikipedia [en.wikipedia.org]

- 18. Recent Advances in the Synthesis of Aromatic Azo Compounds | MDPI [mdpi.com]

Azo-Mustard Derivatives for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azo-mustard derivatives as a promising class of anticancer agents. The core focus is on their design as hypoxia-activated prodrugs, their synthesis, mechanism of action, and preclinical evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction: The Rationale for this compound Derivatives

Nitrogen mustards are a well-established class of DNA alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1][2] Their potent cytotoxicity stems from their ability to form covalent cross-links with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][3] However, a significant limitation of traditional nitrogen mustards is their lack of selectivity, resulting in damage to both cancerous and healthy cells, leading to severe side effects.[2][4]

To address this challenge, researchers have developed prodrug strategies to selectively deliver the cytotoxic payload to the tumor microenvironment. One of the most promising approaches leverages the hypoxic (low oxygen) conditions characteristic of many solid tumors.[5] this compound derivatives are a class of hypoxia-activated prodrugs (HAPs) designed for this purpose.[6][7] These compounds consist of a cytotoxic nitrogen mustard moiety linked to a carrier molecule via an azo bond (-N=N-). In the oxygen-rich environment of healthy tissues, the azo bond is stable, and the drug is inactive. However, in the hypoxic environment of a tumor, azoreductase enzymes, which are often overexpressed in cancer cells, cleave the azo bond.[8] This cleavage releases the active nitrogen mustard, allowing it to exert its cytotoxic effects specifically within the tumor, thereby minimizing systemic toxicity.[6][8]

Mechanism of Action: Hypoxia-Activated Drug Release and DNA Alkylation

The therapeutic strategy behind this compound derivatives is a two-step process: selective activation followed by cytotoxicity.

Step 1: Hypoxia-Activated Prodrug Cleavage

The this compound prodrug circulates in the body in its inactive form. Upon reaching the hypoxic regions of a solid tumor, the azo bond is reduced by azoreductase enzymes. This enzymatic reduction cleaves the molecule, releasing the active nitrogen mustard agent.

Step 2: DNA Alkylation and Apoptosis Induction

Once released, the active nitrogen mustard exerts its cytotoxic effects through the classical mechanism of DNA alkylation. The mustard's bis(2-chloroethyl)amino group forms highly reactive aziridinium (B1262131) ions that covalently bind to the N7 position of guanine (B1146940) bases in the DNA.[3][9] This can result in mono-adducts, intra-strand cross-links, and inter-strand cross-links. Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.[9]

This extensive DNA damage triggers the DNA Damage Response (DDR) pathway.[2][10] Sensor proteins like ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[2][10] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can initiate apoptosis (programmed cell death), leading to the elimination of the cancer cell.[10]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of novel this compound derivatives is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes representative cytotoxicity data for various nitrogen mustard derivatives from the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nitrogen Mustard Derivatives | |||

| Compound 3h (a nitrogen mustard-based fluorophore) | A549 (Lung) | 13.1 ± 2.7 | [4] |

| NCI-H460 (Lung) | 16.6 ± 0.9 | [4] | |

| Compound 3i (a nitrogen mustard-based fluorophore) | NCI-H460 (Lung) | 14.2 ± 3.3 | [4] |

| Compound 3j (a nitrogen mustard-based fluorophore) | NCI-H460 (Lung) | 15.0 ± 2.2 | [4] |

| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) | HepG2 (Liver) | 26.1 ± 3.5 | [11] |

| HCT-116 (Colon) | 57.5 ± 5.3 | [11] | |

| K562 (Leukemia) | 48.2 ± 4.0 | [11] | |

| PC-12 (Pheochromocytoma) | 19.4 ± 2.2 | [11] | |

| Hypoxia-Activated Prodrugs | |||

| PR-104 (under hypoxic conditions) | - | 0.28 | [12] |

| Compound 69 (a 2-nitrofuran (B122572) prodrug, hypoxic) | A549 (Lung) | 0.05 | [13] |

| Compound 69 (a 2-nitrofuran prodrug, oxic) | A549 (Lung) | 2.2 | [13] |

| Phenylboronic Acid Nitrogen Mustards | |||

| Compound 1 | MDA-MB-468 (Breast) | 16.7 | [14] |

| UO-31 (Renal) | 38.8 | [14] | |

| Chlorambucil | MDA-MB-468 (Breast) | 34.4 | [14] |

| Melphalan | MDA-MB-468 (Breast) | 48.7 | [14] |

Experimental Protocols

General Synthesis of a Hypoxia-Activated this compound Prodrug

The synthesis of an this compound prodrug typically involves a multi-step process. A key strategy is the diazotization of an aromatic amine followed by coupling with a nitrogen mustard-containing moiety. The following is a generalized workflow.

Detailed Methodology (Representative):

-

Diazotization of the Aromatic Amine:

-

Dissolve the starting aromatic amine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling Reaction:

-

In a separate flask, dissolve the nitrogen mustard-containing coupling component in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-5 for phenols or pH 8-10 for anilines) using a base such as sodium acetate (B1210297) or sodium hydroxide.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Collect the precipitated this compound product by filtration.

-

Wash the crude product with cold water to remove any inorganic salts.

-

Dry the product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Assess the purity of the final product using high-performance liquid chromatography (HPLC).

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15]

Detailed Methodology:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in fresh culture medium to the desired density (e.g., 5,000-10,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C and 5% CO2.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.[6]

-

Incubate the plate for 2-4 hours at 37 °C to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Future Perspectives

This compound derivatives represent a highly promising strategy for targeted cancer therapy. The ability to selectively release a potent cytotoxic agent within the hypoxic tumor microenvironment has the potential to significantly improve the therapeutic index of nitrogen mustard-based chemotherapy. Future research in this area will likely focus on:

-

Optimizing the Physicochemical Properties: Fine-tuning the structure of the this compound derivatives to improve their solubility, stability, and pharmacokinetic properties.

-

Exploring Novel Carrier Moieties: Designing new carrier molecules to enhance tumor targeting and cellular uptake.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer treatments, such as radiotherapy or immunotherapy, which can be enhanced by targeting hypoxic tumor cells.

-

Advanced In Vivo Evaluation: Conducting comprehensive preclinical studies in relevant animal models to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles of lead candidates.

-

Clinical Translation: Moving the most promising this compound derivatives into clinical trials to evaluate their safety and efficacy in cancer patients.

The continued development of innovative hypoxia-activated prodrugs like this compound derivatives holds great promise for the future of personalized and targeted cancer treatment.

References

- 1. Design, synthesis, and biological evaluation of novel water-soluble N-mustards as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of nitrogen mustard derivatives of purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Photodynamic Therapy Using Azo-Mustard Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, methodologies, and cellular mechanisms underlying the use of azo-mustard compounds in photodynamic therapy (PDT). This combination therapy leverages the spatiotemporal precision of PDT to activate a potent chemotherapeutic agent, offering a promising strategy for targeted cancer treatment, particularly in hypoxic tumors.

Core Principle: Synergistic Action of PDT and Hypoxia-Activated Chemotherapy

The central concept of this therapeutic modality is the synergistic interplay between photodynamic therapy and a hypoxia-activated prodrug. Traditional PDT efficacy is often limited by the hypoxic microenvironment of solid tumors, as it is an oxygen-dependent process. This innovative approach turns this limitation into a therapeutic advantage.

PDT is initiated by the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process consumes local oxygen, thereby exacerbating the hypoxic state within the tumor.[1][2]

Concurrently, an this compound prodrug is administered. This compound consists of a cytotoxic nitrogen mustard agent linked to a carrier molecule via an azo bond (-N=N-). Under normoxic conditions, the prodrug remains largely inactive. However, the severe hypoxia induced by PDT leads to the upregulation of azoreductase enzymes within the tumor cells. These enzymes selectively cleave the azo bond, releasing the highly cytotoxic nitrogen mustard directly at the tumor site.[3][4] The released nitrogen mustard then exerts its anticancer effect by alkylating DNA, leading to DNA damage and ultimately, cell death.[5]

This cascade reaction, where PDT potentiates the activation of the chemotherapeutic agent, results in a powerful, localized, and synergistic antitumor effect.[3]

The PCe6AZOM Nanosystem: A Case Study

A prime example of this approach is the PCe6AZOM nanosystem. This system encapsulates a photosensitizer, Chlorin (B1196114) e6 (Ce6), and the this compound prodrug (AZOM) within a polymeric nanoparticle.[3] This formulation offers several advantages, including improved biocompatibility, enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect, and controlled release of the therapeutic agents.

Mechanism of Action of the PCe6AZOM Nanosystem

The mechanism can be summarized in the following steps:

-

Accumulation: The PCe6AZOM nanoparticles accumulate in the tumor tissue.

-

PDT Activation: Upon irradiation with a 660 nm laser, the Ce6 component generates ROS, inducing photodynamic damage and consuming oxygen, which intensifies tumor hypoxia.[6]

-

Prodrug Activation: The heightened hypoxic environment triggers the overexpression of azoreductases.

-

Drug Release: Azoreductases cleave the azo bond in the AZOM prodrug, releasing the active nitrogen mustard.[3]

-

Synergistic Cytotoxicity: The combined action of ROS-induced damage and DNA alkylation by the nitrogen mustard leads to enhanced tumor cell apoptosis and necrosis.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound PDT, providing a basis for comparison and evaluation of therapeutic efficacy.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Cytotoxicity | |||

| PCe6AZOM IC₅₀ (Hypoxia + Light) | 17.8% cell viability at 20 µM | MCF-7 | [6] |

| In Vivo Efficacy | |||

| Tumor Inhibition Rate | 91.24% | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound PDT.

Synthesis of Ce6-Conjugated Polymeric Micelles and AZOM Loading

Objective: To synthesize Ce6-conjugated polymeric micelles and subsequently load the this compound prodrug (AZOM).

Materials:

-

Amphiphilic block copolymer (e.g., poly(ethylene glycol)-b-poly(lactic-co-glycolic acid), PEG-PLGA)

-

Chlorin e6 (Ce6)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

This compound prodrug (AZOM)

-

Dialysis membrane (MWCO 3.5 kDa)

-

Organic solvents (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO))

-

Phosphate-buffered saline (PBS)

Protocol:

-

Ce6 Conjugation: a. Dissolve PEG-PLGA and Ce6 in DMSO. b. Add EDC and NHS to activate the carboxylic acid groups on the PLGA block. c. Allow the reaction to proceed for 24 hours at room temperature in the dark to form an amide bond between the polymer and Ce6. d. Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents. e. Lyophilize the dialyzed solution to obtain the Ce6-conjugated polymer (PEG-PLGA-Ce6).[8]

-

AZOM Loading into Micelles: a. Dissolve the PEG-PLGA-Ce6 polymer and the hydrophobic AZOM prodrug in a water-miscible organic solvent such as acetone (B3395972) or THF.[9][10] b. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).[11] c. The hydrophobic core of the forming micelles will encapsulate the AZOM. d. Continue stirring for several hours to allow for solvent evaporation and micelle stabilization. e. Purify the resulting PCe6AZOM nanoparticles by dialysis against PBS to remove any unloaded drug and organic solvent.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the this compound PDT on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

96-well plates

-

Cell culture medium

-

PCe6AZOM nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Laser source (660 nm)

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: a. Replace the medium with fresh medium containing various concentrations of PCe6AZOM nanoparticles. b. For PDT treatment groups, irradiate the designated wells with a 660 nm laser at a specified power density and duration. c. Include control groups: untreated cells, cells treated with PCe6AZOM in the dark, and cells exposed to light only.

-

Incubation: Incubate the plates for an additional 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Singlet Oxygen Detection Assay

Objective: To detect the generation of singlet oxygen upon photoactivation of the photosensitizer.

Materials:

-

Singlet Oxygen Sensor Green (SOSG) or other suitable fluorescent probe

-

PCe6AZOM nanoparticles

-

96-well black plates

-

Fluorometer

-

Laser source (660 nm)

Protocol:

-

Sample Preparation: Prepare solutions of PCe6AZOM nanoparticles at various concentrations in a suitable buffer.

-

Probe Addition: Add SOSG to each well to a final concentration of 1-5 µM.

-

Irradiation: Irradiate the wells with a 660 nm laser.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for SOSG (e.g., Ex/Em ~488/525 nm).

-

Data Analysis: An increase in fluorescence intensity indicates the production of singlet oxygen.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound PDT.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., MCF-7)

-

Matrigel

-

PCe6AZOM nanoparticle suspension

-

Laser source with fiber optic delivery system

-

Calipers for tumor measurement

Protocol:

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[2]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomly divide the mice into treatment groups (e.g., PBS control, PCe6AZOM only, Light only, PCe6AZOM + Light).

-

Drug Administration: Intravenously or intratumorally inject the PCe6AZOM nanoparticle suspension.

-

PDT Treatment: After a predetermined accumulation time (e.g., 24 hours), irradiate the tumors of the PDT group with the laser.[12]

-

Tumor Monitoring: Measure tumor volume with calipers every few days.

-

Efficacy Evaluation: Monitor tumor growth inhibition and animal survival over time. At the end of the study, tumors can be excised for histological and immunohistochemical analysis.[13]

Western Blot Analysis

Objective: To analyze the expression of proteins involved in signaling pathways (e.g., apoptosis, DNA damage response).

Materials:

-

Treated and untreated cells or tumor tissues

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-γH2AX, anti-Bax, anti-Bcl-2, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action, the experimental workflow for evaluating this compound PDT compounds, and the key signaling pathways involved in the cellular response.

References

- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loading of Hydrophobic Materials into Polymer Particles: Implications for Fluorescent Nanosensors and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodynamic therapy promotes hypoxia‐activated nitrogen mustard drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of NF-κB Deactivation on Cancer Cell Response to ALA Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-delivery of dimeric camptothecin and chlorin e6 via polypeptide-based micelles for chemo-photodynamic synergistic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of Caspase 9 Gene Expression and Apoptosis Induction after Photodynamic Therapy with Zinc Phthalocyanine in SW872 Skin Cancer Cell Line - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]

- 13. Edge Attributes | Graphviz [graphviz.org]

Azo-Mustard as a Bioreductive Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo-mustard compounds represent a promising class of bioreductive prodrugs designed for targeted cancer therapy. This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of this targeted approach. By exploiting the hypoxic microenvironment characteristic of solid tumors, azo-mustards offer a strategy to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Introduction: The Rationale for Bioreductive Prodrugs

Conventional chemotherapy often suffers from a lack of specificity, leading to significant off-target toxicity to healthy tissues. Bioreductive prodrugs are a class of therapeutic agents designed to overcome this limitation by remaining in an inactive state until they reach a specific physiological environment, such as the low-oxygen (hypoxic) regions prevalent in solid tumors.[1]

Nitrogen mustards are highly potent DNA alkylating agents that have been used in cancer chemotherapy for decades.[2] Their clinical utility, however, is often hampered by severe side effects. The this compound prodrug strategy involves masking the cytotoxic nitrogen mustard moiety with an azo (-N=N-) bond. This azo linkage renders the molecule significantly less toxic. In the hypoxic tumor microenvironment, endogenous azoreductase enzymes, which are overexpressed in many cancer cells and bacteria within the tumor, cleave the azo bond.[3] This reductive cleavage releases the active nitrogen mustard, which can then exert its cytotoxic effects by cross-linking DNA, leading to cell cycle arrest and apoptosis.[4]

Mechanism of Action

The selective activation of this compound prodrugs is contingent on the unique biochemical features of the tumor microenvironment. The mechanism can be summarized in two key steps:

-

Hypoxia-Selective Activation: In well-oxygenated, healthy tissues, the azo bond of the prodrug remains intact, and the compound exhibits minimal cytotoxicity. Upon reaching the hypoxic core of a tumor, the azo bond is reduced by azoreductase enzymes. This enzymatic reduction is an oxygen-sensitive process; in the presence of oxygen, the initially formed radical anion is rapidly re-oxidized back to the parent azo compound, preventing the release of the active drug.[5]

-

DNA Alkylation and Cytotoxicity: The reductive cleavage of the azo bond unmasks the nitrogen mustard warhead. This activated mustard is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[6] This leads to the formation of DNA monoadducts and, crucially, interstrand cross-links (ICLs).[7] These ICLs prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers cell death.[8]

Quantitative Data on Bioreductive Prodrug Efficacy

While specific quantitative data for a broad range of this compound prodrugs is dispersed across various studies, the efficacy of the bioreductive approach can be effectively illustrated using data from structurally related dinitrobenzamide mustards, such as PR-104A and SN27686. These compounds also rely on enzymatic reduction under hypoxia to release a DNA-alkylating mustard. The following tables summarize key efficacy parameters for these representative bioreductive prodrugs.

Table 1: In Vitro Cytotoxicity of Dinitrobenzamide Mustard Prodrugs

| Compound | Cell Line | Condition | IC50 (µM) | Hypoxic:Normoxic Ratio | Reference |

| PR-104A | SiHa | Normoxic | 16.8 | 133 | [9] |

| SiHa | Hypoxic | 0.126 | [10] | ||

| Compound 5 (PR-104 precursor) | UV4 CHO | Normoxic | 37.24 | 133 | [9] |

| UV4 CHO | Hypoxic | 0.28 | [9] | ||

| SN 23862 | A549-P450(puro) | Anoxic | >10-fold increase in potency vs A549-Lo21 | N/A | [11] |

Table 2: Pharmacokinetic Parameters of a Dinitrobenzamide Mustard Prodrug (SN 23862) in Mice

| Parameter | Value | Unit | Reference |

| Plasma Half-life | 1.1 | hours | [12] |

| Tumor/Plasma Ratio (AUC) | ~2 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound bioreductive prodrugs.

Synthesis of an this compound Prodrug (General Protocol)

This protocol outlines a general two-step synthesis for an this compound prodrug, involving diazotization of an aromatic amine followed by coupling to a nitrogen mustard-containing phenol (B47542).

Step 1: Diazotization of an Aromatic Amine

-

Dissolve the starting aromatic amine (e.g., 4-aminophenol) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the amine solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.[13][14]

Step 2: Azo Coupling with a Nitrogen Mustard Phenol

-

In a separate flask, dissolve the nitrogen mustard-containing phenol (e.g., N,N-bis(2-chloroethyl)-4-hydroxyaniline) in an aqueous solution of sodium hydroxide (B78521) and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the nitrogen mustard phenol with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of the this compound product is typically indicated by the appearance of a colored precipitate.

-

Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of an this compound prodrug under both normoxic and hypoxic conditions.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the this compound prodrug in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a negative control.

-

Incubation:

-

Normoxic Conditions: Incubate one set of plates in a standard cell culture incubator (e.g., 37 °C, 5% CO₂, 21% O₂).

-

Hypoxic Conditions: Place the other set of plates in a hypoxic chamber (e.g., 37 °C, 5% CO₂, <1% O₂).

-

-

MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Azoreductase Enzyme Assay

This protocol measures the activity of azoreductase in reducing the azo bond of the prodrug.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

This compound prodrug (at a known concentration)

-

NADH or NADPH as a cofactor (e.g., 0.2 mM)

-

A source of azoreductase (e.g., cell lysate from hypoxic cells or purified enzyme).

-

-

Initiation of Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at the λmax of the azo compound over time using a UV-Vis spectrophotometer. The cleavage of the azo bond leads to a loss of color.

-

Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo substrate per minute under the specified conditions.

DNA Interstrand Cross-Linking (ICL) Assay

This protocol is designed to detect the formation of ICLs in cells treated with the activated this compound.

-

Cell Treatment: Treat cancer cells with the this compound prodrug under hypoxic conditions for a specified period. Include a positive control (e.g., a known cross-linking agent like melphalan) and a negative control (untreated cells).

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit.

-

DNA Denaturation and Renaturation:

-

Denature the DNA by heating it to 95 °C for 5 minutes, followed by rapid cooling on ice. This separates the DNA strands.

-

Allow the DNA to renature by incubating at 65 °C for a short period. DNA strands with ICLs will rapidly reanneal.

-

-

Detection of Cross-links: The presence of ICLs can be detected using several methods:

-

Agarose (B213101) Gel Electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked DNA on a denaturing agarose gel.

-

Quantitative PCR (qPCR): Design primers for a long DNA fragment. The presence of ICLs will inhibit PCR amplification, leading to a decrease in the amount of PCR product, which can be quantified by qPCR.

-

Comet Assay (Single-Cell Gel Electrophoresis): Under denaturing conditions, DNA with ICLs will show a reduced "comet tail" compared to control DNA.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of this compound prodrug activation and the subsequent cellular response.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways | bioRxiv [biorxiv.org]

- 4. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Crosslinks and Their Use to Study Lesion Bypass by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bystander effects of bioreductive drugs: potential for exploiting pathological tumor hypoxia with dinitrobenzamide mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 14. cuhk.edu.hk [cuhk.edu.hk]

The Double-Edged Sword: An In-depth Technical Guide to the Structure-Activity Relationship of Azo-Mustard Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structure-activity relationship (SAR) of azo-mustard analogs, a class of compounds that merge the chromophoric properties of azo groups with the cytotoxic potential of nitrogen mustards. This document provides a comprehensive overview of their mechanism of action, synthesis, and biological evaluation, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Rationale Behind this compound Analogs

Nitrogen mustards are potent alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effect stems from their ability to form highly reactive aziridinium (B1262131) ions, which then alkylate DNA, primarily at the N7 position of guanine.[2] This leads to the formation of DNA monoadducts and interstrand cross-links (ICLs), ultimately triggering cell cycle arrest and apoptosis.[3][4] The azo moiety, on the other hand, offers a versatile scaffold that can be functionalized to modulate the physicochemical properties of the molecule, such as lipophilicity and electronic effects, thereby influencing drug delivery, target specificity, and activation mechanisms. The conjugation of these two pharmacophores in this compound analogs presents a promising strategy for developing novel anticancer agents with potentially enhanced efficacy and reduced side effects.

Mechanism of Action: DNA Damage and Cellular Response

The primary mechanism of action of this compound analogs is the induction of DNA damage. This process initiates a complex signaling cascade known as the DNA Damage Response (DDR), which ultimately determines the fate of the cell.

DNA Alkylation

Upon entering the cell, the nitrogen mustard moiety of the this compound analog undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate then covalently binds to nucleophilic sites on DNA bases, with a preference for the N7 of guanine. Bifunctional mustards can repeat this process, leading to the formation of ICLs, which are particularly cytotoxic as they block DNA replication and transcription.[3]

DNA Damage Response (DDR) Pathway

The DNA lesions created by this compound analogs are recognized by cellular sensor proteins, initiating the DDR signaling cascade. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated and, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[2][4] This signaling network orchestrates cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.[3][4]

Quantitative Structure-Activity Relationship (SAR) Data

The cytotoxic efficacy of this compound analogs is highly dependent on their chemical structure. The following tables summarize the in vitro cytotoxicity (IC50 values) of various nitrogen mustard derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity (IC50, µM) of Phenylboronic Acid Nitrogen Mustards [5]

| Compound | MDA-MB-468 (Breast Cancer) | UO-31 (Renal Cancer) |

| CWB-20145 (1) | 16.7 | 38.8 |

| FAN-NM-CH3 (2) | 2.2 | 18.5 |

| Chlorambucil | 34.4 | >100 |

| Melphalan | 48.7 | >100 |

Table 2: Cytotoxicity (IC50, µM) of Tyrosinamide-Chlorambucil Hybrids [5]

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) |

| Hybrid 1 | 12.5 | 15.2 |

| Hybrid 2 | 8.9 | 10.4 |

| Chlorambucil | >100 | >100 |

Table 3: Cytotoxicity (IC50, µM) of Bendamustine and its Derivatives [6]

| Compound | HT-29 (Colon Carcinoma) | MG-63 (Osteosarcoma) | SK-MEL-3 (Malignant Melanoma) |

| Bendamustine | >30 | >30 | >30 |

| Ester Derivative 6 | 10-30 | 10-30 | 10-30 |

| Amide Derivative 7 | 10-30 | 10-30 | 10-30 |

Experimental Protocols

Synthesis of a Representative this compound Analog

This protocol describes a general method for the synthesis of an this compound analog, exemplified by the preparation of a derivative of 4-(4-(bis(2-chloroethyl)amino)phenyl)diazenyl)benzoic acid.

Step 1: Diazotization of p-aminobenzoic acid

-

Dissolve p-aminobenzoic acid in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to form the diazonium salt solution.

Step 2: Coupling with N,N-bis(2-chloroethyl)aniline

-

Dissolve N,N-bis(2-chloroethyl)aniline in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the aniline (B41778) derivative solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 2-4 hours.

-

The this compound product will precipitate out of the solution.

Step 3: Purification

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound analog.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8][9]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of factors including the electronic properties of the azo-scaffold, the reactivity of the mustard moiety, and the overall physicochemical properties of the molecule. The data presented in this guide highlight the potential for developing highly potent anticancer agents through rational design and modification of this chemical class. Future research should focus on elucidating the precise roles of different substituents on the azo ring in modulating biological activity, exploring novel carrier molecules for targeted delivery, and investigating the potential for synergistic effects when combined with other chemotherapeutic agents or radiation therapy. A deeper understanding of the intricate SAR of this compound analogs will undoubtedly pave the way for the development of next-generation alkylating agents with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Aromatic Nitrogen Mustards with an Azo Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological rationale for aromatic nitrogen mustards containing an azo group as potential anticancer agents. While this specific combination is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles to propose a synthetic pathway and discusses the underlying mechanisms of action.

Introduction: Merging Two Pharmacophores

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy since the 1940s.[1] Their cytotoxic effect stems from their ability to form covalent bonds with DNA, leading to interstrand cross-links, replication arrest, and ultimately, apoptosis.[2][3] Aromatic nitrogen mustards were developed to modulate the reactivity of the mustard moiety, generally leading to compounds with improved stability and oral bioavailability compared to their aliphatic counterparts.[4]

The azo group (–N=N–) is a well-known chromophore used in dyes and indicators. In medicinal chemistry, the azo linkage has been explored as a cleavable linker in prodrug design. Specifically, azo compounds can be selectively reduced to their corresponding amines by azoreductases, which are often overexpressed in the hypoxic microenvironment of solid tumors. This targeted activation mechanism makes the azo group an attractive component for developing tumor-specific therapies.

The conceptual combination of an aromatic nitrogen mustard with an azo group aims to create a novel class of anticancer agents. These compounds could potentially act as bioreductive prodrugs, where the azo bond masks the full cytotoxic potential of the nitrogen mustard until it reaches the hypoxic tumor environment.

Proposed Synthesis of Aromatic Nitrogen Mustards with an Azo Group

A plausible synthetic route to an aromatic nitrogen mustard containing an azo group involves a multi-step process combining diazotization, azo coupling, and the formation of the nitrogen mustard moiety. A representative, albeit hypothetical, pathway is outlined below for the synthesis of 4-((4-(bis(2-chloroethyl)amino)phenyl)diazenyl)benzoic acid.

Overall Synthetic Workflow

The proposed synthesis begins with the diazotization of a suitable aromatic amine, followed by an azo coupling reaction with an aniline (B41778) derivative. The final step involves the conversion of a diethanolamine (B148213) group to the active nitrogen mustard.

References

- 1. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantarchives.org [plantarchives.org]

- 4. Potential anticancer agents. XX. 1. Steric fit analysis in aromatic nitrogen mustards area - PubMed [pubmed.ncbi.nlm.nih.gov]

Mutagenic Effects of Azo-Benzene Nitrogen Mustard Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mutagenic effects of azo-benzene nitrogen mustard derivatives. Drawing from established research on both nitrogen mustards and azo compounds, this document outlines the fundamental mechanisms of action, DNA damage pathways, and experimental protocols relevant to assessing the mutagenicity of this specific class of bifunctional alkylating agents.

Introduction

Azo-benzene nitrogen mustard derivatives are a class of compounds that combine the structural features of azo compounds with the reactive alkylating potential of nitrogen mustards. Nitrogen mustards are well-documented as potent mutagens and carcinogens due to their ability to form covalent adducts with DNA, leading to mutations and cell death.[1][2] The azo-benzene moiety can influence the compound's metabolic activation, distribution, and potentially its target specificity. Understanding the mutagenic profile of these hybrid molecules is crucial for their potential therapeutic development and for assessing their toxicological risk.

Mechanism of Action: A Dual-Functionality Approach

The mutagenic activity of azo-benzene nitrogen mustard derivatives is predicated on a two-stage mechanism: metabolic activation of the azo component and subsequent DNA alkylation by the nitrogen mustard moiety.

Metabolic Activation: Azo dyes are often pro-mutagens, requiring metabolic reduction of the azo bond to form reactive aromatic amines.[3][4] This reduction is typically carried out by azoreductases present in the liver microsomes and intestinal microflora.[3][4]

DNA Alkylation: The nitrogen mustard component is an electrophilic alkylating agent. It forms a highly reactive aziridinium (B1262131) ion that readily attacks nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine.[1][5] As bifunctional agents, these derivatives can form both monoadducts and highly cytotoxic interstrand cross-links (ICLs) between DNA strands.[1][6]

DNA Damage and Repair Pathways

The formation of DNA adducts by azo-benzene nitrogen mustard derivatives triggers a cascade of cellular DNA damage responses. The primary lesions include N7-guanine monoadducts and N7-N7 interstrand cross-links involving GNC.GNC sequences.[1] These lesions distort the DNA helix, block replication and transcription, and if not properly repaired, can lead to a wide array of mutations, including base substitutions, deletions, and chromosomal rearrangements.[1]

Cells employ several DNA repair pathways to counteract the damage induced by these agents:

-

Base Excision Repair (BER): Primarily responsible for repairing small, non-helix-distorting lesions, including some monoadducts.

-

Nucleotide Excision Repair (NER): A more versatile pathway that removes bulky, helix-distorting adducts.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing DNA double-strand breaks that can arise from the processing of interstrand cross-links.[7][8] Studies have shown that HR is a key pathway in the repair of nitrogen mustard-induced DNA damage.[7]

References

- 1. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Nitrogen-Based Alkylating Anticancer Agents | MDPI [mdpi.com]

- 3. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Electrophilicity of Azo-Mustard Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrophilicity of azo-mustard compounds, a class of molecules with significant potential in medicinal chemistry and drug development. By combining the cytotoxic properties of nitrogen mustards with the unique chemical characteristics of azo compounds, these hybrids present a compelling area of research for targeted cancer therapies. This document outlines the fundamental mechanisms of action, presents quantitative data on related compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Core Concepts: The Electrophilic Nature of this compound Compounds

This compound compounds are bifunctional molecules that couple an azo (-N=N-) chromophore with a nitrogen mustard ([R-N(CH₂CH₂Cl)₂]) moiety. The biological activity of these compounds is intrinsically linked to the electrophilic character of the nitrogen mustard group, which is responsible for their potent cytotoxic effects.

The nitrogen mustard functional group acts as a powerful alkylating agent. The mechanism proceeds through an intramolecular cyclization, where the lone pair of electrons on the nitrogen atom displaces one of the chloride ions, forming a highly reactive and unstable three-membered aziridinium (B1262131) ion intermediate.[1] This cation is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules.[2]

The primary target for this alkylation is DNA. The aziridinium ion is attacked by the electron-rich N7 position of guanine (B1146940) bases in the DNA sequence.[2] Following this initial monofunctional alkylation, the second chloroethyl arm of the mustard can undergo a similar cyclization and react with another guanine base, leading to the formation of interstrand or intrastrand cross-links.[3] These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3]

The azo group, on the other hand, can influence the overall properties of the molecule in several ways. Its planarity and potential for cis-trans isomerization upon light exposure could be exploited for photodynamic therapy applications. Furthermore, the electronic properties of the aromatic rings attached to the azo linkage can modulate the reactivity of the nitrogen mustard group through inductive and resonance effects. This opens up possibilities for fine-tuning the electrophilicity and, consequently, the therapeutic index of these compounds.

Quantitative Data on the Cytotoxicity of Nitrogen Mustard Derivatives

Table 1: Cytotoxicity of Nitrogen Mustard-Linked Chalcones [4]

| Compound | K562 (Leukemia) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |

| 5e | 2.55 | >50 |

| 5k | 0.61 | 18.26 |

| Cisplatin | >200 | >200 |

| Adriamycin | 14.88 | 1.25 |

Table 2: Cytotoxicity of Nitrogen Mustard-Evodiamine Hybrids [5]

| Compound | PBMC (Peripheral Blood Mononuclear Cells) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | THP-1 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |

| Evodiamine | 22.87 | - | - | - |

| 7a-d, 8a-d, 9a-d | >200 | - | - | - |

| 9c | >200 | Potent | Potent | Potent |

Table 3: Cytotoxicity of BFA-Nitrogen Mustards [5]

| Compound | HL-60 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | Bel-7402 (Liver Cancer) IC₅₀ (µM) | Bel-7402/5-FU (Drug-Resistant Liver Cancer) IC₅₀ (µM) |

| 5a | 4.48 | 9.37 | 0.2 | 0.84 |

Table 4: Cytotoxicity of Tyrosinamide-Chlorambucil Hybrids [5]

| Compound | OVCAR-3 (Ovarian Cancer) IC₅₀ (µM) | MDA-MB-468 (Breast Cancer) IC₅₀ (µM) | ZR-75-1 (Breast Cancer) IC₅₀ (µM) |

| Chlorambucil | 66.11 | 131.83 | 100.48 |

| m-17 | 31.79 | 35.42 | 52.10 |

Experimental Protocols

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves a multi-step process. A common route is the diazotization of an aromatic amine containing a precursor to the mustard moiety, followed by an azo coupling reaction with a suitable aromatic partner. The mustard functionality is then introduced or activated in a subsequent step.

Example Synthetic Pathway:

-

Diazotization: An appropriately substituted aniline (B41778) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form the azo linkage.

-

Introduction of the Mustard Moiety: The bis(2-chloroethyl)amino group can be introduced either before or after the azo coupling, depending on the stability and reactivity of the intermediates. This can be achieved by reacting a precursor amine with ethylene (B1197577) oxide followed by chlorination with an agent like thionyl chloride.

Determination of Cytotoxicity (IC₅₀) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the this compound compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The mitochondrial succinate (B1194679) dehydrogenase in living cells reduces the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

DNA Alkylation Assay (Alkaline Elution)

Alkaline elution is a sensitive method for detecting DNA damage, including interstrand cross-links.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound compound. After treatment, the cells are lysed directly on a filter, and the DNA is denatured with an alkaline solution.

-

Elution: The DNA is then eluted from the filter with an alkaline buffer at a constant flow rate.

-

Quantification: The amount of DNA eluted over time is quantified using a fluorescent DNA-binding dye. DNA with interstrand cross-links will elute more slowly than control DNA.

-

Analysis: The elution rate is used to calculate the frequency of DNA cross-links.

Visualization of Signaling Pathways and Workflows

DNA Damage Response Pathway

The formation of DNA adducts by this compound compounds triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity. Key players in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.

References

- 1. Synthesis, structure-activity relationship and biological evaluation of novel nitrogen mustard sophoridinic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel nitrogen mustard-linked chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Protocol for synthesizing azo-mustard derivatives

I am unable to provide a detailed protocol for the synthesis of azo-mustard derivatives. These compounds are potent alkylating agents with a high degree of toxicity. The synthesis, handling, and disposal of such materials require specialized equipment, stringent safety protocols, and regulatory oversight. Providing detailed instructions for their creation would be irresponsible and is against my safety guidelines.

However, I can provide general, educational information regarding the scientific principles and safety considerations relevant to this class of compounds from a defensive and academic perspective.

Conceptual Background of Azo-Mustards

Azo-mustards are a class of bioreductive prodrugs designed for targeted cancer therapy. The core concept involves linking a cytotoxic nitrogen mustard group to an azo (-N=N-) functional group.

-

Nitrogen Mustards: These are highly reactive alkylating agents. Their cytotoxicity stems from the ability to form covalent bonds with DNA, leading to cross-linking, which disrupts DNA replication and transcription, ultimately inducing apoptosis (cell death) in rapidly dividing cells like cancer cells.

-

Azo Group as a Trigger: The azo bond is relatively stable under normal oxygenated (normoxic) conditions. However, it can be cleaved and reduced by specific enzymes called azoreductases, which are often overexpressed in the low-oxygen (hypoxic) environments characteristic of solid tumors.

-

Hypoxia-Activated Prodrug Strategy: The this compound is designed to be relatively non-toxic in its intact form. When it reaches the hypoxic core of a tumor, the overexpressed azoreductases cleave the azo bond. This cleavage releases the active, highly toxic nitrogen mustard directly at the tumor site, thereby minimizing systemic toxicity to healthy, oxygenated tissues.

General Principles of Action

The mechanism can be understood as a two-step process, which can be visualized conceptually.

Critical Safety Considerations for Handling Potent Alkylating Agents